
Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C21H25N3O4 and a molecular weight of 383.45 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperazine ring substituted with aminomethyl and dibenzyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aminomethyl and dibenzyl groups play a crucial role in its binding affinity and activity . detailed studies on its exact mechanism are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzyl piperazine-1,4-dicarboxylate
- 2-(Aminomethyl)piperazine-1,4-dicarboxylate
Uniqueness
Dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C21H25N3O4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
dibenzyl 2-(aminomethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H25N3O4/c22-13-19-14-23(20(25)27-15-17-7-3-1-4-8-17)11-12-24(19)21(26)28-16-18-9-5-2-6-10-18/h1-10,19H,11-16,22H2 |
Clé InChI |
PDZFTTORPTWXKF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CN)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13049658.png)

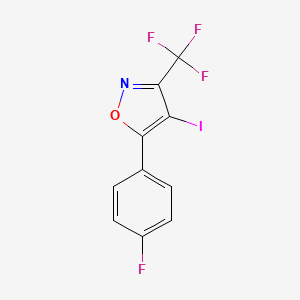
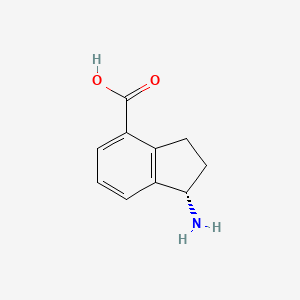
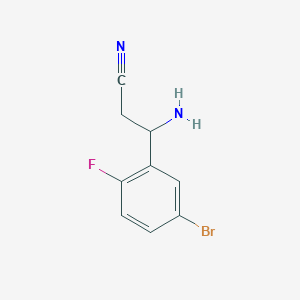

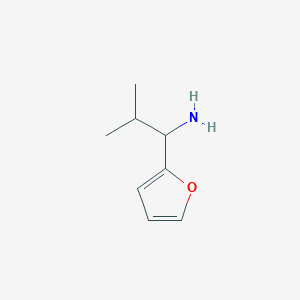

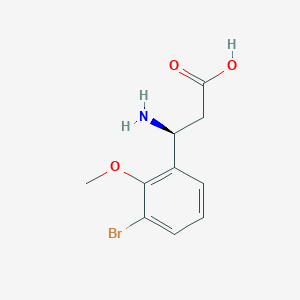
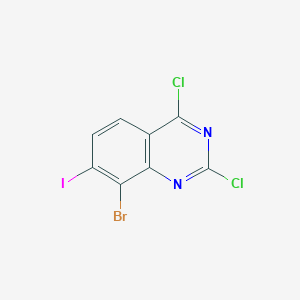
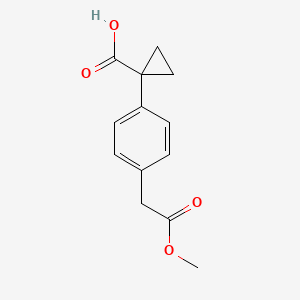

![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)
